Cas no 1702103-64-7 (2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one)

2-Chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is a chlorinated ketone derivative featuring a fused indane ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and fine chemicals. Its reactive α-chloroketone moiety enables efficient functionalization through nucleophilic substitution or further cyclization reactions. The indane scaffold provides structural rigidity, which can be advantageous in the design of bioactive compounds. The product is typically characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial applications requiring precise synthetic transformations. Proper handling is recommended due to its potential reactivity.
2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one structure
1702103-64-7 structure
Product Name:2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one
CAS No:1702103-64-7
MF:C11H11ClO
MW:194.657442331314
CID:5977426
PubChem ID:59818268
Update Time:2025-08-05

2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one
    • EN300-2003761
    • SCHEMBL14022832
    • 1702103-64-7
    • Inchi: 1S/C11H11ClO/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2
    • InChI Key: RVKGSZFOLTVHQY-UHFFFAOYSA-N
    • SMILES: ClCC(C1CC2C=CC=CC=2C1)=O

Computed Properties

  • Exact Mass: 194.0498427g/mol
  • Monoisotopic Mass: 194.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one

Introduction to 2-Chloro-1-(2,3-Dihydro-1H-Inden-2-Yl)Ethan-1-One (CAS No. 1702103-64-7)

2-Chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one (CAS No. 1702103-64-7) is a versatile organic compound with significant applications in the field of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a chlorine atom attached to a ketone group and a indenyl group. The indenyl group, derived from indene, adds complexity to the molecule and enhances its reactivity in various chemical reactions.

Recent studies have highlighted the importance of chlorinated ketones like this compound in the synthesis of bioactive molecules. Researchers have demonstrated that the chlorine atom in such compounds can act as an electrophilic center, facilitating nucleophilic attacks and enabling the formation of diverse carbon-carbon bonds. This property makes 2-chloro derivatives highly valuable in the construction of complex organic frameworks, particularly in drug discovery.

The indenyl group in this compound contributes to its aromaticity and stability. This structural feature has been exploited in the development of novel materials and catalysts. For instance, recent advancements in organometallic chemistry have utilized similar structures to create highly efficient catalysts for olefin polymerization and other industrial processes.

In terms of synthesis, 2-chloro derivatives are typically prepared through either direct chlorination or substitution reactions involving suitable precursors. The choice of methodology depends on the specific requirements of the target molecule and the availability of starting materials. Modern techniques, such as microwave-assisted synthesis and continuous flow chemistry, have significantly improved the efficiency and scalability of these processes.

The application of chlorinated ketones extends beyond traditional organic synthesis. Recent research has explored their use in medicinal chemistry, where they serve as intermediates for the preparation of bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties.

Moreover, the indenyl group imparts unique electronic properties to the molecule, making it an attractive candidate for use in optoelectronic materials. Studies have shown that such compounds can exhibit desirable photophysical characteristics, including high fluorescence quantum yields and tunable emission spectra.

In conclusion, 2-chloro-1-(2,3-dihydro-1H-inden-2-yl)ethan-one (CAS No. 1702103-64-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structure provides a platform for innovative chemical transformations, making it an essential building block in modern organic synthesis.

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